molecular formula C30H32ClN3O4 B6315519 Fmoc-Val-Ala-PAB-Cl CAS No. 1491136-17-4

Fmoc-Val-Ala-PAB-Cl

Cat. No. B6315519
M. Wt: 534.0 g/mol
InChI Key: GULJPVZASVCXRC-PPHZAIPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Ala-PAB-Cl, also known as Fmoc-Val-Ala-PAB or Fmoc-Val-Ala-PAB-OH, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery . The Val-Ala part of the molecule is specifically cleaved by lysosomal proteolytic enzymes, making it highly stable in human plasma .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Molecular Structure Analysis

The molecular formula of Fmoc-Val-Ala-PAB-Cl is C30H32ClN3O4 . Its molecular weight is 534.05 g/mol .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-Val-Ala-PAB-Cl is a white to light yellow powder to crystal . and is soluble in DMSO.

Safety And Hazards

Fmoc-Val-Ala-PAB-Cl is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Fmoc-Val-Ala-PAB-Cl is a promising compound in the field of targeted drug delivery, particularly in the development of antibody-drug conjugates (ADCs). Its ability to be cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma makes it a potent strategy in ADC linker design .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJPVZASVCXRC-PPHZAIPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-Ala-PAB-Cl

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